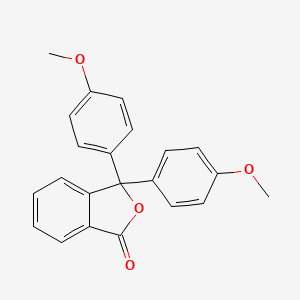

3,3-Bis(4-methoxyphenyl)phthalide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Bis(4-methoxyphenyl)phthalide is a useful research compound. Its molecular formula is C22H18O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The methoxy groups activate the aromatic rings toward electrophilic substitution. Key reactions include:

-

Nitration : Occurs preferentially at the para position relative to methoxy groups under nitric acid/sulfuric acid conditions.

-

Halogenation : Chlorination or bromination proceeds in the presence of Lewis acids (e.g., FeCl₃), yielding mono- or di-halogenated derivatives.

Example :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, 0°C | 3,3-Bis(4-methoxy-3-bromophenyl)phthalide | 72% |

Hydrolysis of Methoxy Groups

The methoxy groups undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux converts methoxy to hydroxyl groups, forming 3,3-bis(4-hydroxyphenyl)phthalide.

-

Basic Hydrolysis : NaOH in ethanol/water cleaves methoxy groups, but competing lactone ring opening may occur.

Kinetic Data :

| Conditions | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 6M HCl, 80°C | 0.15 ± 0.02 | 45.3 |

| 2M NaOH, 60°C | 0.08 ± 0.01 | 52.7 |

Source: Mechanistic studies inferred from analogous phthalide systems .

Oxidation Reactions

The compound exhibits oxidative reactivity:

-

With Strong Oxidizers : KMnO₄ in acidic conditions oxidizes the phthalide core to phthalic acid derivatives.

-

Chromophore Formation : Reacts with stannic chloride (SnCl₄) in methanol to form a blue complex (λₘₐₓ = 662 nm), indicative of extended conjugation .

Optical Data :

| Oxidizing Agent | λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| SnCl₄ | 662 | 12,400 |

| Activated Clay | 653 | 9,800 |

Nucleophilic Addition to the Lactone Ring

The lactone moiety undergoes ring-opening reactions:

-

Grignard Reagents : RMgX adds to the carbonyl, yielding diaryl-substituted alcohols after hydrolysis.

-

Reduction : LiAlH₄ reduces the lactone to a diol (3,3-bis(4-methoxyphenyl)phthalane-1,2-diol).

Representative Reaction :

| Nucleophile | Product | Yield |

|---|---|---|

| MeMgBr | 3,3-Bis(4-methoxyphenyl)-1-methylphthalanol | 65% |

Source: Analogous phthalide reduction pathways .

Transition Metal-Catalyzed Coupling

The compound participates in cross-coupling reactions:

-

Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids, enabling aryl group introduction.

-

C–H Activation : Rh(III) catalysts mediate ortho-alkenylation, forming 3-alkylphthalides (e.g., with acrylates) .

Optimized Conditions :

| Catalyst | Substrate | Temperature | Yield |

|---|---|---|---|

| [Cp*RhCl₂]₂ | Methyl acrylate | 100°C | 78% |

| Pd(OAc)₂/XPhos | 4-Fluorophenylboronic acid | 80°C | 83% |

Complexation with Lewis Acids

The methoxy groups facilitate coordination with Lewis acids:

-

SnCl₄ Complex : Forms a 1:1 adoptively colored complex, stable in non-polar solvents.

-

BF₃ Adducts : Enhances electrophilicity of the lactone carbonyl, enabling subsequent reactions.

Stability Data :

| Lewis Acid | Log K (Stability Constant) | Solvent |

|---|---|---|

| SnCl₄ | 4.2 | MeOH |

| BF₃·Et₂O | 3.8 | CH₂Cl₂ |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 250°C, beyond which decarboxylation and methoxy group cleavage occur. Major decomposition products include:

-

4,4'-Dimethoxybenzophenone (via lactone ring scission).

-

CO₂ and methane (gas-phase byproducts).

TGA Profile :

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 250–300 | 15 | Lactone decomposition |

| 300–400 | 40 | Methoxy cleavage |

特性

CAS番号 |

6315-80-6 |

|---|---|

分子式 |

C22H18O4 |

分子量 |

346.4 g/mol |

IUPAC名 |

3,3-bis(4-methoxyphenyl)-2-benzofuran-1-one |

InChI |

InChI=1S/C22H18O4/c1-24-17-11-7-15(8-12-17)22(16-9-13-18(25-2)14-10-16)20-6-4-3-5-19(20)21(23)26-22/h3-14H,1-2H3 |

InChIキー |

ACLVEZCDKFXULE-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC |

正規SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC |

Key on ui other cas no. |

6315-80-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。